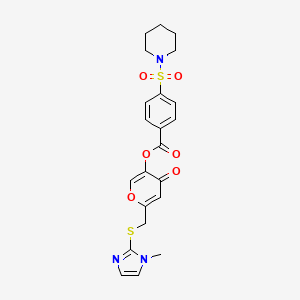

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S2/c1-24-12-9-23-22(24)32-15-17-13-19(26)20(14-30-17)31-21(27)16-5-7-18(8-6-16)33(28,29)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGLWTCFOCWRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic molecule notable for its unique structural features, including a pyran ring and imidazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 418.5 g/mol . The structure comprises several functional groups that contribute to its reactivity and biological interactions, including:

- Pyran Ring : Known for diverse biological activities.

- Imidazole Moiety : Associated with antifungal and antibacterial properties.

- Thioether Linkage : Enhances reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds featuring the 4H-pyran core, such as this one, exhibit significant biological activities including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown efficacy against breast cancer and leukemia cell lines .

- Antimicrobial Properties : The imidazole component is often linked to antifungal activity, making this compound a candidate for treating fungal infections. In vitro studies have indicated that it can inhibit the growth of several pathogenic fungi .

- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to applications in enzyme inhibition, which is crucial in the development of therapeutic agents targeting metabolic pathways involved in diseases such as cancer and infections .

The mechanism of action for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is not fully elucidated; however, it is hypothesized to involve:

- Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.

- Binding Affinity : Studies suggest that the imidazole ring may enhance binding affinity to biological targets such as receptors or enzymes involved in disease pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

The combination of imidazole and pyran functionalities in this compound enhances its potential therapeutic applications compared to these similar compounds .

Case Studies

Several studies have focused on the biological activity of related compounds:

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of pyran derivatives on various cancer cell lines demonstrated significant inhibitory effects, suggesting potential use in chemotherapy .

- Antifungal Efficacy : Research on imidazole-containing compounds has shown promising results against Candida species, indicating that modifications similar to those found in this compound could enhance antifungal activity .

- Enzyme Interaction Studies : Investigations into enzyme inhibition by similar thioether-containing compounds have highlighted their potential as drug candidates targeting specific metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Functional Group Comparisons

The compound’s uniqueness lies in its combination of imidazole-thioether, pyranone, and sulfonamide groups. Below is a comparative analysis with structurally related compounds from the provided evidence:

Key Observations:

- Sulfonamide vs. Sulfinyl Groups : The target’s sulfonamide group (R-SO₂-NR₂) offers greater metabolic stability compared to sulfinyl (R-SO-R) groups in ’s compound, which may oxidize further in vivo .

- Imidazole-Thioether vs.

- Piperidine vs. Piperazine Derivatives : Piperidine sulfonamides (target) are less basic than piperazine analogs (), which could reduce off-target interactions with cation channels .

Pharmacokinetic and Physicochemical Comparisons

Hypothetical data based on structural trends:

Rationale:

Research Findings and Hypothetical Mechanisms

- Enzyme Inhibition : The sulfonamide group in the target compound may act as a zinc-binding motif in metalloenzymes (e.g., matrix metalloproteinases), akin to approved sulfonamide drugs .

- Anticancer Potential: The pyranone core could intercalate DNA or inhibit topoisomerases, as seen in flavonoid derivatives.

- Synergistic Effects: The combination of imidazole (hydrogen bond donor) and sulfonamide (electrophilic warhead) may enhance dual-target inhibition, a strategy employed in kinase inhibitor design.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?

- The compound’s imidazole-thioether and pyranone moieties require multi-step synthesis. A modular approach is often employed:

- Step 1: Synthesize the 1-methyl-1H-imidazole-2-thiol intermediate via cyclization of thiourea derivatives with α-haloketones under basic conditions .

- Step 2: Introduce the thioether linkage using a nucleophilic substitution reaction between the imidazole-thiol and a bromomethyl-pyranone precursor. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) are critical for yield optimization .

- Step 3: Couple the sulfonyl benzoate group via esterification under Mitsunobu conditions or using carbodiimide-based coupling agents .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Analytical workflow:

- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

- Structural confirmation: Combine H/C-NMR to verify substituent positions (e.g., sulfonyl and ester linkages) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Crystallinity: X-ray diffraction (if crystals are obtainable) or powder XRD to assess polymorphic forms .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Strategy: Apply quantum mechanical calculations (e.g., DFT) to model transition states of key steps, such as the thioether formation or ester coupling.

- Example: Use Gaussian or ORCA software to predict activation energies for nucleophilic substitution reactions, guiding solvent selection (polar aprotic vs. non-polar) and catalyst use .

- Validation: Cross-reference computed IR/Raman spectra with experimental data to identify reaction intermediates .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Case study: If in vitro assays report conflicting IC values for kinase inhibition:

- Step 1: Re-evaluate assay conditions (e.g., ATP concentration, buffer pH) using standardized protocols from .

- Step 2: Perform structure-activity relationship (SAR) analysis by synthesizing analogs with modified sulfonyl or imidazole groups to isolate critical pharmacophores .

- Step 3: Use surface plasmon resonance (SPR) to measure binding kinetics directly, avoiding interference from assay artifacts .

Q. How can researchers design experiments to probe metabolic stability in preclinical models?

- Protocol:

- In vitro: Incubate the compound with liver microsomes (human/rodent) and quantify degradation via LC-MS/MS. Monitor for demethylation of the 1-methylimidazole or sulfonamide hydrolysis .

- In silico: Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots, guiding deuterium incorporation at labile sites (e.g., methyl groups) .

Methodological Challenges and Solutions

Q. What experimental approaches mitigate byproduct formation during the thioether coupling step?

- Issue: Competing oxidation of the thiol group to disulfides.

- Solution:

- Use inert atmosphere (N/Ar) and reducing agents (e.g., TCEP) to stabilize the thiol intermediate .

- Employ a large excess (1.5–2 eq) of the bromomethyl-pyranone precursor to drive the reaction to completion .

Q. How should researchers address low solubility in pharmacological assays?

- Approach:

- Formulation: Prepare stock solutions in DMSO with sonication, followed by dilution in assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- Structural modification: Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyranone ring while monitoring SAR trade-offs .

Data Interpretation and Reproducibility

Q. How to reconcile discrepancies in NMR spectral data across labs?

- Root cause: Solvent-dependent chemical shifts or impurities.

- Resolution:

- Standardize NMR acquisition parameters (e.g., DMSO-d vs. CDCl) and include internal references (e.g., TMS) .

- Share raw FID files and processing scripts via open-access platforms to enable cross-validation .

Q. What statistical frameworks are robust for analyzing dose-response curves with high variability?

- Recommendation: Use nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism, coupled with bootstrapping to estimate confidence intervals for IC/EC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.